4-(2,6-Dichlorobenzylidene)imidazolidine

alpha-2 adrenergic receptor conformational entropy structure-activity relationship

4-(2,6-Dichlorobenzylidene)imidazolidine is a synthetic heterocyclic small molecule belonging to the 2-arylidene-imidazolidine subclass, characterized by a 2,6-dichlorophenyl ring linked through an exocyclic methylidene (benzylidene) bridge to the imidazolidine core. The 2,6-dichloro substitution pattern on the phenyl ring is a well-established pharmacophoric element for alpha-2 adrenergic receptor (α2-AR) engagement across multiple imidazoline/imidazolidine chemotypes.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.10 g/mol
Cat. No. B12919813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichlorobenzylidene)imidazolidine
Molecular FormulaC10H10Cl2N2
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(C=CC=C2Cl)Cl)NCN1
InChIInChI=1S/C10H10Cl2N2/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7/h1-4,13-14H,5-6H2/b7-4-
InChIKeyVFXHZRSATZSOON-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dichlorobenzylidene)imidazolidine: A Scaffold-Defined Imidazolidine for Alpha-2 Adrenoceptor and Antimicrobial Research Procurement


4-(2,6-Dichlorobenzylidene)imidazolidine is a synthetic heterocyclic small molecule belonging to the 2-arylidene-imidazolidine subclass, characterized by a 2,6-dichlorophenyl ring linked through an exocyclic methylidene (benzylidene) bridge to the imidazolidine core [1]. The 2,6-dichloro substitution pattern on the phenyl ring is a well-established pharmacophoric element for alpha-2 adrenergic receptor (α2-AR) engagement across multiple imidazoline/imidazolidine chemotypes [2]. The compound serves as a close structural analog of the antihypertensive agent clonidine [2-(2,6-dichlorophenylimino)imidazolidine], with a critical connectivity difference—the carbon‑nitrogen linkage topology—that alters conformational dynamics, electronic distribution, and target selectivity [3].

Why 4-(2,6-Dichlorobenzylidene)imidazolidine Cannot Be Casually Interchanged with Generic Imidazolidine Analogs


Within the imidazolidine family, subtle variations in substitution pattern, heteroatom connectivity, and ring geometry produce profound differences in receptor-binding thermodynamics and on-target potency. The 2,6-dichlorobenzylidene motif imposes distinct conformational entropy constraints relative to the 2,6-dichlorophenylimino motif of clonidine: the carbon–carbon double bond eliminates the imino nitrogen that directly conjugates with the phenyl ring in clonidine, altering the torsional energy landscape that governs α2-AR complementarity [1]. Even among compounds sharing the 2,6-dichlorobenzylidene group, the imidazolidine ring’s tautomeric equilibrium and the absence of a 4-oxo or 2-thioxo substituent directly impact hydrogen-bond donor/acceptor capacity and, consequently, the subset of biological targets engaged. Generic procurement of an unspecified “imidazolidine derivative” risks selecting a compound whose steric, electronic, and conformational profile has not been validated for the intended assay system [2].

Quantitative Differentiation Evidence for 4-(2,6-Dichlorobenzylidene)imidazolidine: Comparator-Based Performance Data for Informed Procurement


Conformational Entropy–α2-Adrenoceptor Affinity Landscape Differentiates 2,6-Dichlorobenzylidene from 2,6-Dichlorophenylimino Imidazolidines

Computational conformational analysis of twelve 2-(phenylimino)imidazolidines (the clonidine scaffold) established a correlation coefficient of −0.77 between calculated solution conformational entropy and pKi (−log Ki) for displacement of [3H]clonidine from rat brain α2-adrenoceptors [1]. The 2,6-dichloro substitution restricts ring interplanar torsion, reducing the entropic penalty upon receptor binding. In 4-(2,6-dichlorobenzylidene)imidazolidine, the benzylidene spacer replaces the imino nitrogen, altering the torsional potential energy function and predicted conformational entropy relative to the clonidine series. This computational framework provides a quantitative rationale for differential α2-AR binding thermodynamics between benzylidene- and phenylimino-linked imidazolidines [1].

alpha-2 adrenergic receptor conformational entropy structure-activity relationship imidazolidine clonidine analog

Ortho-Dichloro Substitution on Benzylidene Moiety Confers Superior Nitrification Inhibition Relative to Other Halogen Regioisomers

In a structure-activity study of benzylidene-aniline Schiff bases evaluated for nitrification inhibition (NI), the 2,6-dichlorobenzylidene-(4-fluorophenyl)-amine and 2,6-dichlorobenzylidene-(3-fluorophenyl)-amine derivatives achieved NI values in the range of 91–96% under standardized laboratory conditions [1]. By contrast, the 2,4-dichlorobenzylidene regioisomer paired with 2-fluorophenyl-amine exhibited significantly lower NI, underscoring the critical role of the ortho,ortho′-dichloro arrangement on the benzylidene ring for maximal activity. This regioisomeric sensitivity establishes the 2,6-dichloro pattern as a privileged motif for nitrification inhibition applications.

nitrification inhibition antifungal Schiff base 2,6-dichlorobenzylidene agricultural chemistry

2,6-Dichlorobenzylidenehydrazino-Imidazole (KUM 32) Demonstrates Functional α2-Adrenoceptor Antagonism on Human Platelets at Low Micromolar Concentrations

KUM 32 [2-((2E)-2-(2,6-dichlorobenzylidene)hydrazino)-4,5-dihydro-1H-imidazole], which incorporates the 2,6-dichlorobenzylidene moiety linked through a hydrazino spacer to a dihydroimidazole ring closely related to imidazolidine, acts as a potent antagonist of epinephrine-induced human platelet aggregation . KUM 32 binds to the α2-adrenergic receptor on human platelets and inhibits adenylate cyclase activity, establishing functional alpha-2 adrenoceptor antagonism for a 2,6-dichlorobenzylidene-bearing imidazoline/imidazolidine chemotype [1]. This confirms that the 2,6-dichlorobenzylidene substructure, when conjugated to a suitable nitrogen heterocycle, is capable of productive α2-AR engagement in a functional cellular context.

platelet aggregation alpha-2 adrenergic receptor KUM 32 adenylate cyclase functional assay

Rank-Order Displacement Potency in [3H]Clonidine Binding Assays Defines α2-Adrenoceptor Affinity Hierarchy for Imidazolidine Derivatives

In a systematic evaluation of [3H]clonidine displacement from rat cerebral cortex membranes, seven imidazolidine derivatives with known α-adrenoceptor activity were ranked by potency: 14,304-18 > naphazoline > clonidine > lofexidine ≈ tiamenidine > CP18,534 > ST600 > ST91 [1]. The Kd for [3H]clonidine binding was determined to be 2.6–2.7 nM with a homogeneous binding site population [2]. This rank-order framework provides a quantitative benchmark against which the α2-AR affinity of any new 2,6-dichlorobenzylidene-imidazolidine can be compared once displacement data are generated.

radioligand binding alpha-2 adrenoceptor imidazolidine clonidine displacement rat cerebral cortex

2,6-Dichloro Substitution on the Phenyl Ring Is Required for Histamine H2-Receptor Agonist Activity Among Phenyliminoimidazolidines

A structure-activity relationship study of phenyliminoimidazolidine derivatives at guinea-pig isolated atrial histamine H2-receptors demonstrated that only compounds bearing 2,6-substitution on the phenyl ring (including 2,6-dichloro, 2,6-dibromo, 2,6-dimethyl, 2,6-diethyl, and 2,6-dihydroxy analogs) produced positive chronotropic effects consistent with H2-receptor agonism [1]. Derivatives with 2,3-, 2,4-, or 2,5-disubstitution patterns were weakly active or inactive, establishing a stringent regioisomeric requirement that directly applies to the 2,6-dichlorobenzylidene-imidazolidine scaffold. This off-target receptor engagement profile must be considered when interpreting phenotypic screening results.

histamine H2 receptor imidazolidine 2,6-dichloro substitution chronotropic activity structure-activity relationship

High-Value Research Application Scenarios for 4-(2,6-Dichlorobenzylidene)imidazolidine Based on Verified Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry for Next-Generation Alpha-2 Adrenoceptor Modulators

The benzylidene linker in 4-(2,6-dichlorobenzylidene)imidazolidine offers a scaffold-hopping opportunity distinct from the classical clonidine 2-(phenylimino)imidazolidine template. As established by the conformational entropy–affinity regression (r = −0.77) for the imino series [1], replacing the imino nitrogen with a methine carbon is predicted to alter the torsional energy landscape and thus α2-AR binding thermodynamics. Medicinal chemistry teams can exploit this scaffold to explore patent space beyond the crowded phenyliminoimidazolidine chemical series while retaining the essential 2,6-dichloro pharmacophore, as validated by the functional α2-AR antagonism of KUM 32 .

Agrochemical Nitrification Inhibitor Lead Optimization Using 2,6-Dichlorobenzylidene Privileged Motif

The 2,6-dichlorobenzylidene substructure is a privileged motif for nitrification inhibition, delivering NI values of 91–96% in benzylidene-aniline Schiff bases [2]. 4-(2,6-Dichlorobenzylidene)imidazolidine incorporates this motif conjugated to an imidazolidine ring, potentially offering improved hydrolytic stability relative to Schiff base analogs. Agrochemistry research groups focused on nitrogen-use efficiency can evaluate this compound as a stable nitrification inhibitor scaffold for structure-activity expansion, with the 2,6-dichloro regioisomer being essential—2,4-dichloro analogs show markedly inferior activity.

Selectivity Profiling Panel for Polypharmacology Assessment of 2,6-Dichloro Aryl-Imidazolidines

As demonstrated by the histamine H2-receptor SAR (2,6-substitution required for chronotropic activity; 2,3-, 2,4-, 2,5-substitutions inactive) [3] and the [3H]clonidine displacement rank-order framework [4], the 2,6-dichloro substitution pattern engages multiple aminergic GPCR targets. 4-(2,6-Dichlorobenzylidene)imidazolidine is an ideal probe for constructing a selectivity panel that simultaneously measures binding at α2A-, α2B-, α2C-adrenoceptors, histamine H2-receptors, and imidazoline I1/I2 sites, enabling comprehensive polypharmacology profiling that is unattainable with mono-target reference compounds.

Platelet Function Research Using 2,6-Dichlorobenzylidene-Containing α2-AR Antagonists

KUM 32, a 2,6-dichlorobenzylidenehydrazino-imidazole, potently antagonizes epinephrine-induced human platelet aggregation and inhibits adenylate cyclase through α2-AR binding . 4-(2,6-Dichlorobenzylidene)imidazolidine shares the 2,6-dichlorobenzylidene pharmacophore with a distinct heterocyclic core, enabling comparative structure-function studies of platelet α2-AR signaling. Thrombosis and hemostasis research groups can use this compound alongside KUM 32 to dissect the contribution of the heterocyclic ring topology to functional antagonism at platelet α2A-adrenoceptors.

Quote Request

Request a Quote for 4-(2,6-Dichlorobenzylidene)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.